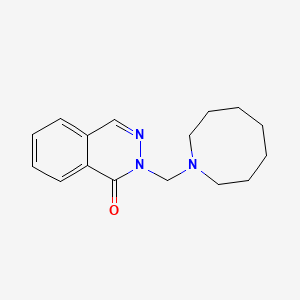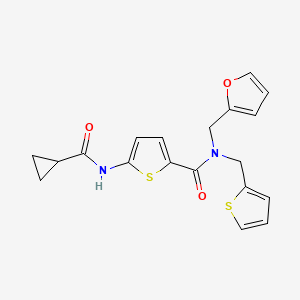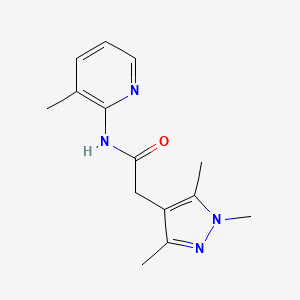
2-(3-Cyclopropyl-4-oxoquinazolin-2-yl)sulfanylpropanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Cyclopropyl-4-oxoquinazolin-2-yl)sulfanylpropanenitrile is a chemical compound that has gained significant attention in the scientific community due to its potential use in drug discovery and development. This compound is a potent inhibitor of various enzymes and has shown promising results in the treatment of various diseases.
作用機序
The mechanism of action of 2-(3-Cyclopropyl-4-oxoquinazolin-2-yl)sulfanylpropanenitrile involves the inhibition of various enzymes such as c-Met, ALK, and VEGFR2. These enzymes play a crucial role in various cellular processes such as cell proliferation, migration, and differentiation. The inhibition of these enzymes leads to the suppression of these cellular processes, which can be beneficial in the treatment of various diseases such as cancer and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in preclinical studies. This compound has been found to inhibit various enzymes such as c-Met, ALK, and VEGFR2, which are involved in various cellular processes such as cell proliferation, migration, and differentiation. The inhibition of these enzymes leads to the suppression of these cellular processes, which can be beneficial in the treatment of various diseases such as cancer and inflammation.
実験室実験の利点と制限
The advantages of using 2-(3-Cyclopropyl-4-oxoquinazolin-2-yl)sulfanylpropanenitrile in lab experiments include its potent inhibitory activity against various enzymes and its potential use in drug discovery and development. However, the limitations of using this compound in lab experiments include its complex synthesis method and the need for several chemical reagents and intermediates.
将来の方向性
The future directions for 2-(3-Cyclopropyl-4-oxoquinazolin-2-yl)sulfanylpropanenitrile include its further development as a drug candidate for the treatment of various diseases such as cancer and inflammation. This compound has shown promising results in preclinical studies, and several pharmaceutical companies are currently developing drugs based on this compound. Additionally, further research is needed to explore the potential use of this compound in other diseases and to optimize its synthesis method to make it more accessible for lab experiments.
合成法
The synthesis of 2-(3-Cyclopropyl-4-oxoquinazolin-2-yl)sulfanylpropanenitrile involves a multi-step process that requires several chemical reagents and intermediates. The first step involves the reaction of 3-cyclopropyl-4-oxoquinazoline with thioacetic acid to form 3-cyclopropyl-4-oxoquinazoline-2-thiol. The second step involves the reaction of 3-cyclopropyl-4-oxoquinazoline-2-thiol with propionitrile in the presence of a base to form this compound.
科学的研究の応用
2-(3-Cyclopropyl-4-oxoquinazolin-2-yl)sulfanylpropanenitrile has been extensively studied for its potential use in drug discovery and development. This compound has been found to inhibit various enzymes such as c-Met, ALK, and VEGFR2, which are involved in various diseases such as cancer and inflammation. The inhibition of these enzymes has shown promising results in preclinical studies, and several pharmaceutical companies are currently developing drugs based on this compound.
特性
IUPAC Name |
2-(3-cyclopropyl-4-oxoquinazolin-2-yl)sulfanylpropanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS/c1-9(8-15)19-14-16-12-5-3-2-4-11(12)13(18)17(14)10-6-7-10/h2-5,9-10H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPSYQZXPYKWBSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)SC1=NC2=CC=CC=C2C(=O)N1C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-(4-phenylpiperazin-1-yl)acetamide](/img/structure/B7462880.png)

![N-[3-[(2-methyl-3-oxo-4H-1,4-benzoxazin-6-yl)amino]-3-oxopropyl]thiophene-3-carboxamide](/img/structure/B7462894.png)
![3-[4-(2-Chlorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]propanamide](/img/structure/B7462896.png)


![2-[(3-Thiophen-3-yl-1,2,4-oxadiazol-5-yl)methylsulfanyl]benzoic acid](/img/structure/B7462911.png)

![6-[(2-Chlorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7462920.png)
![1-[4-(4-Methylquinolin-2-yl)phenyl]pyrrolidin-2-one;hydrochloride](/img/structure/B7462926.png)

![N-[[3-[(4-fluorophenoxy)methyl]-1,2,4-oxadiazol-5-yl]methyl]-N-methylaniline](/img/structure/B7462945.png)
![3-[2-(2,4-Dichlorophenoxy)ethylsulfanyl]-4-phenyl-1,2,4-triazole](/img/structure/B7462953.png)